

Benchmarking R112's potency against commercially available Syk inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

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R112: A Potent and Selective Syk Inhibitor for Allergic Disease Research

A comparative guide to the potency and experimental evaluation of R112 against commercially available Spleen Tyrosine Kinase (Syk) inhibitors.

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of the novel Spleen Tyrosine Kinase (Syk) inhibitor, R112, with other commercially available Syk inhibitors. The data presented herein is intended to assist researchers in making informed decisions for their experimental designs in the fields of allergy, immunology, and oncology.

Introduction to Syk and its Role in Disease

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and the high-affinity IgE receptor (FcɛRI).[1] Through its involvement in these pathways, Syk mediates a wide range of cellular responses such as proliferation, differentiation, and degranulation.[1] Consequently, dysregulation of Syk activity has been implicated in the pathophysiology of numerous diseases, including allergic rhinitis, rheumatoid arthritis, and B-cell malignancies. The development of potent and selective Syk inhibitors, therefore, represents a promising therapeutic strategy for these conditions.



R112 has been identified as a potent, ATP-competitive inhibitor of Syk.[2][3][4] It has been shown to effectively block mast cell activation cascades triggered by IgE receptor cross-linking, highlighting its potential for the treatment of allergic diseases.[2][5]

Comparative Potency of Syk Inhibitors

The potency of R112 and other commercially available Syk inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key parameters for evaluating the efficacy of an inhibitor.

Inhibitor	IC50 (nM)	Ki (nM)	Notes
R112	226[6]	96[2][3][4][5][6]	ATP-competitive inhibitor.[2][3][4]
Fostamatinib (R406)	41[4][7][8][9][10][11]	30[10]	Prodrug of the active metabolite R406.[7][8]
Entospletinib (GS- 9973)	7.7[4][12][13][14][15] [16][17]	-	Orally bioavailable and selective.[12][13]
Cerdulatinib (PRT062070)	32[17][18][19][20][21]	-	Dual inhibitor of JAK and Syk.[18]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

Recombinant Syk enzyme



- Syk substrate (e.g., poly(Glu, Tyr) 4:1)
- ATP
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Test inhibitors (e.g., R112) and DMSO (vehicle control)

Procedure:

- Prepare a reaction mixture containing the Syk enzyme, substrate, and kinase buffer.
- Add serial dilutions of the test inhibitor or DMSO to the reaction mixture.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
- Incubate at room temperature for 40 minutes.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate reader.
- Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay: Mast Cell Degranulation (Tryptase Release)



This assay measures the ability of an inhibitor to block the release of tryptase, a key mediator of allergic responses, from activated mast cells.

Materials:

- Human mast cell line (e.g., LAD2)
- Anti-IgE antibody
- Test inhibitors (e.g., R112) and DMSO (vehicle control)
- Tyrode's buffer
- Tryptase detection kit

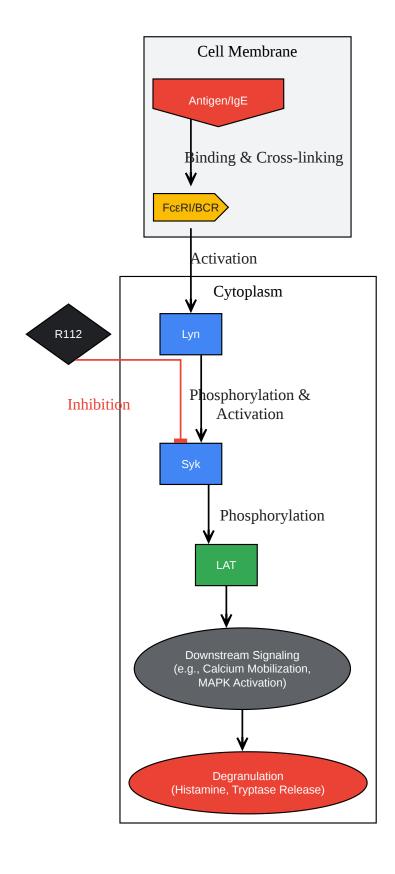
Procedure:

- Culture human mast cells and sensitize them with an anti-IgE antibody overnight.
- Wash the cells to remove unbound IgE.
- Pre-incubate the cells with serial dilutions of the test inhibitor or DMSO for 1 hour.
- Induce degranulation by cross-linking the FcɛRI receptors with an appropriate stimulus (e.g., anti-IgE antibody).
- Incubate for 30 minutes at 37°C.
- Pellet the cells by centrifugation.
- Collect the supernatant and measure the tryptase concentration using a specific detection kit.
- Calculate the EC50 (half-maximal effective concentration) values by plotting the percentage
 of tryptase release inhibition against the inhibitor concentration. R112 has been shown to
 inhibit tryptase release with an EC50 of 353 nmol/L.[2]

Visualizing Key Pathways and Workflows



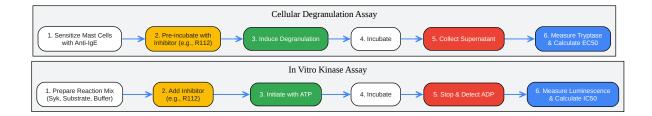
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.





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Caption: Syk Signaling Pathway in Mast Cells.



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Caption: Experimental Workflow for Inhibitor Evaluation.

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References

- 1. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. Identification of the Syk kinase inhibitor R112 by a human mast cell screen PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. allgenbio.com [allgenbio.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]



- 8. selleckchem.com [selleckchem.com]
- 9. Fostamatinib (R788) | Fostamatinib | Syk/FLT3 Inhibitor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Entospletinib (GS-9973) | Syk Inhibitor | TargetMol [targetmol.com]
- 15. Entospletinib (GS-9973) | Syk Inhibitor | AmBeed.com [ambeed.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Syk (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Cerdulatinib Wikipedia [en.wikipedia.org]
- 21. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Benchmarking R112's potency against commercially available Syk inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934297#benchmarking-r112-s-potency-against-commercially-available-syk-inhibitors]

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